molecular formula C29H21N3O B5111319 N-(3,4-dimethylphenyl)dibenzo[a,c]phenazine-11-carboxamide

N-(3,4-dimethylphenyl)dibenzo[a,c]phenazine-11-carboxamide

Cat. No.: B5111319
M. Wt: 427.5 g/mol
InChI Key: RMDUQQKTACWYSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)dibenzo[a,c]phenazine-11-carboxamide is a complex organic compound that belongs to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science .

Preparation Methods

The synthesis of N-(3,4-dimethylphenyl)dibenzo[a,c]phenazine-11-carboxamide typically involves multiple steps, starting with the preparation of the dibenzo[a,c]phenazine core. One common method involves the oxidative skeletal rearrangement of 1,1’-binaphthalene-2,2’-diamine (BINAM) to form dibenzo[a,c]phenazine .

Chemical Reactions Analysis

N-(3,4-dimethylphenyl)dibenzo[a,c]phenazine-11-carboxamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents and catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3,4-dimethylphenyl)dibenzo[a,c]phenazine-11-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)dibenzo[a,c]phenazine-11-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death. It also interacts with various enzymes and proteins, inhibiting their functions and contributing to its antimicrobial and antitumor activities .

Comparison with Similar Compounds

N-(3,4-dimethylphenyl)dibenzo[a,c]phenazine-11-carboxamide can be compared with other phenazine derivatives, such as:

The uniqueness of this compound lies in its specific structural modifications, which enhance its biological activities and make it suitable for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)phenanthro[9,10-b]quinoxaline-11-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21N3O/c1-17-11-13-20(15-18(17)2)30-29(33)19-12-14-25-26(16-19)32-28-24-10-6-4-8-22(24)21-7-3-5-9-23(21)27(28)31-25/h3-16H,1-2H3,(H,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDUQQKTACWYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=C4C5=CC=CC=C5C6=CC=CC=C6C4=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.